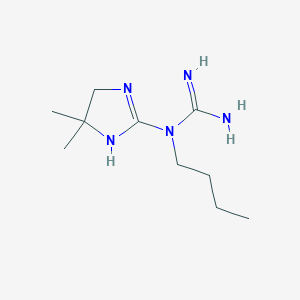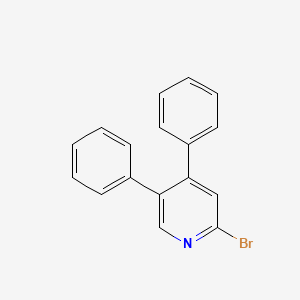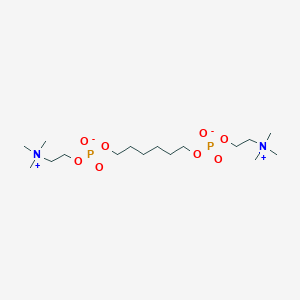
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes two phosphate groups and two trimethylammonio groups attached to a hexane backbone. This structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diol with 2-(trimethylammonio)ethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with phosphoric acid or a phosphate ester to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phosphates or ammonium compounds.
Scientific Research Applications
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is employed in biochemical assays and as a component in buffer solutions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) involves its interaction with specific molecular targets. The trimethylammonio groups can form ionic bonds with negatively charged molecules, while the phosphate groups can participate in hydrogen bonding and coordination with metal ions. These interactions enable the compound to modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) can be compared with other similar compounds, such as:
Hexane-1,6-diyl bis(2-(dimethylammonio)ethyl) bis(phosphate): This compound has dimethylammonio groups instead of trimethylammonio groups, resulting in different chemical properties and reactivity.
Hexane-1,6-diyl bis(2-(ethylammonio)ethyl) bis(phosphate): The presence of ethylammonio groups imparts unique characteristics to this compound, making it suitable for different applications.
The uniqueness of Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various scientific and industrial uses.
Properties
Molecular Formula |
C16H38N2O8P2 |
|---|---|
Molecular Weight |
448.43 g/mol |
IUPAC Name |
6-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyhexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C16H38N2O8P2/c1-17(2,3)11-15-25-27(19,20)23-13-9-7-8-10-14-24-28(21,22)26-16-12-18(4,5)6/h7-16H2,1-6H3 |
InChI Key |
XZPSOPAHULKOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B12818213.png)
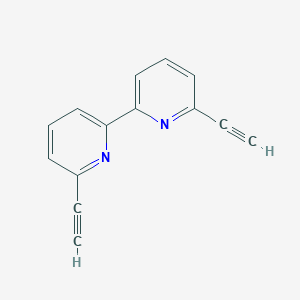
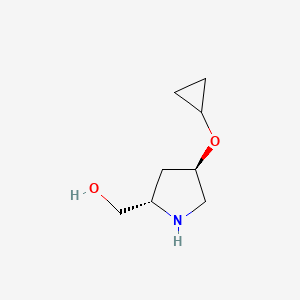


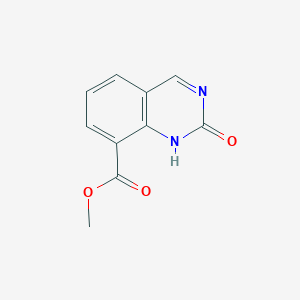

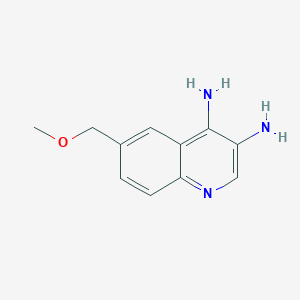

![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)

